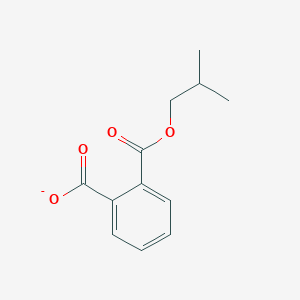

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester

Description

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester (CAS: 30833-53-5 or 17851-53-5), also known as butyl isobutyl phthalate, is a mixed diester derivative of phthalic acid. Its molecular formula is C₁₆H₂₂O₄ with a molecular weight of 278.34 g/mol. Structurally, it features a benzene ring substituted with two ester groups: one butyl (C₄H₉) and one isobutyl (2-methylpropyl, C₄H₉) moiety. This compound is naturally occurring in microbial extracts (e.g., Streptomyces spp.), plant exudates, and fungal metabolites, and it has demonstrated antimicrobial, allelopathic, and flavor-enhancing properties.

Properties

Molecular Formula |

C12H13O4- |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

2-(2-methylpropoxycarbonyl)benzoate |

InChI |

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/p-1 |

InChI Key |

RZJSUWQGFCHNFS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

DIBP is synthesized via esterification of phthalic anhydride with isobutanol, typically catalyzed by concentrated sulfuric acid. The reaction proceeds through a two-step mechanism:

- Ring-opening of phthalic anhydride :

$$ \text{C}6\text{H}4(\text{CO})2\text{O} + \text{H}2\text{O} \rightarrow \text{C}6\text{H}4(\text{COOH})_2 $$ - Esterification with isobutanol :

$$ \text{C}6\text{H}4(\text{COOH})2 + 2 (\text{CH}3)2\text{CHCH}2\text{OH} \rightarrow \text{C}6\text{H}4(\text{COOCH}2\text{CH}(\text{CH}3)2)2 + 2 \text{H}_2\text{O} $$

Industrial-Scale Protocol (Patent CN103588643A)

- Materials : Phthalic anhydride (4.5 tons), isobutanol (6.5 tons), 98% sulfuric acid (30–34 kg).

- Procedure :

- Esterification at 140°C for 5 hours under reflux.

- Neutralization with 5% sodium carbonate (8–10 mL/g crude ester).

- Vacuum distillation to recover excess isobutanol (boiling point: 108°C at 20 mmHg).

- Outcome :

Parameter Value Ester content 95.85–96.83% Acid value 0.0435–0.0732 mg KOH/g Color (Pt-Co) 40–45

This method achieves 61% yield but generates acidic wastewater requiring treatment.

Advanced Catalytic Systems

Sulfonated Graphene Catalysis

Sulfonated graphene outperforms sulfuric acid by enabling:

- Higher yield : 95% vs. 61% with H₂SO₄.

- Reusability : 5 cycles without activity loss.

- Eco-friendly profile : No corrosive waste.

- Catalyst loading: 1.5 wt% relative to phthalic anhydride.

- Temperature: 160°C, 4 hours.

- Isobutanol:phthalic anhydride molar ratio = 3:1.

Lewis Acid Catalysts (FeCl₃)

Iron(III) chloride facilitates esterification at lower temperatures (50–100°C) with 86% yield . Key advantages:

- Reduced energy input.

- Minimal side reactions (e.g., sulfonation).

Wastewater-Derived Synthesis

Recovery from Plasticizer Effluents (CN103588643A)

Phthalate-laden wastewater is processed via:

- Acid precipitation : H₂SO₄ (pH 1.5–2.0) isolates phthalic acid crystals.

- Esterification : React phthalic acid with isobutanol (1:4 molar ratio).

Performance metrics :

- Phthalic acid recovery: 89–92%.

- Final DIBP purity: 95.8–96.8%.

Post-Synthesis Purification and Stabilization

Sodium Carbonate Thermal Treatment (CN102219688B)

Heating crude DIBP with anhydrous Na₂CO₃ (0.7 wt%) at 130–150°C for 2 hours:

- Removes residual catalysts (H₂SO₄).

- Degrades sulfonic esters (thermal decomposition byproducts).

- Enhances thermal stability : Post-treatment DIBP exhibits ≤0.1 mg KOH/g acid value after 2 hours at 180°C.

Product specifications post-treatment :

| Parameter | Value |

|---|---|

| Ester content | >99.5% |

| Saponification value | 386–391 mg KOH/g |

Analytical Validation

GC-MS Quantification (EPA Method 8061A)

- Column : DB-5 fused silica (30 m × 0.25 mm ID, 0.25 µm film).

- Temperature program : 150°C → 220°C @5°C/min → 275°C @3°C/min.

- Detection limits : 0.1–0.5 µg/L for DIBP in environmental matrices.

Fast GC-MS Screening (Shimadzu)

- Column : HP-5MS (10 m × 0.1 mm ID, 0.1 µm film).

- Run time : 4.5 min vs. 13.6 min conventional GC.

- Precision : ≤3% RSD at 0.5 ppm.

Industrial and Environmental Considerations

Regulatory Compliance

Chemical Reactions Analysis

Types of Reactions: Monoisobutyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Oxidation: Monoisobutyl phthalate can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.

Substitution: The ester group in monoisobutyl phthalate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Phthalic acid and isobutanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters.

Scientific Research Applications

Monoisobutyl phthalate has a wide range of applications in scientific research:

Mechanism of Action

Monoisobutyl phthalate exerts its effects primarily by disrupting the endocrine system. It can alter the levels of hormones such as testosterone, insulin-like growth factor-3, and follicle-stimulating hormone. The compound interacts with hormone receptors and affects the transcription of genes involved in hormone regulation . This disruption can lead to various physiological effects, including reproductive toxicity and developmental abnormalities .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to other phthalate esters with linear or branched alkyl chains (Table 1):

Key Observations :

- Bioactivity : The target compound shows 8.20% abundance in Streptomyces extracts with antimicrobial activity, outperforming DBP (6.82%) in similar contexts. Its mixed ester structure may enhance membrane permeability in pathogens.

- Applications : Unlike DBP, which faces regulatory restrictions due to toxicity, the target compound’s natural occurrence and branched structure make it a candidate for eco-friendly cosmetics or agrochemicals.

Toxicity and Environmental Impact

- Dibutyl phthalate (DBP): Known for endocrine disruption and persistent environmental accumulation.

- Target Compound: Limited toxicity data, but its role as an allelochemical suggests moderate ecological activity. In contrast, bis(2-methylpropyl) ester (diisobutyl phthalate) is classified as safer for topical use in cosmetics.

- Butyl 2-ethylhexyl ester : Found in biodegradation pathways of antibiotics, indicating environmental persistence.

Research Findings and Data Tables

Table 2: Comparative Bioactivity in Microbial Extracts

Biological Activity

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester, commonly known as diisobutyl phthalate (DIBP), is a member of the phthalate family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and environmental toxicology.

- Chemical Formula : C16H22O4

- Molecular Weight : 278.34 g/mol

- CAS Number : 84-69-5

- Structural Formula : DIBP Structure

Cytotoxicity

Research has indicated that DIBP exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human osteosarcoma (MG-63), neuroblastoma (IMR-32), and lung carcinoma (A549) cell lines. The compound was found to increase reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential (MMP), leading to cell cycle arrest and apoptosis.

| Cell Line | GI50 Value (μM) |

|---|---|

| MG-63 | 37.53 |

| IMR-32 | 56.05 |

| A549 | 47.12 |

These findings suggest that DIBP may act through mechanisms involving the upregulation of pro-apoptotic factors such as caspase-3 and p53 while downregulating anti-apoptotic proteins like Bcl-2 and Cyclin E .

Antimicrobial Activity

DIBP has also shown potential antimicrobial properties. In a study involving various bacterial strains, it exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.13 to 2.00 µg/mL, indicating its effectiveness as an antimicrobial agent .

Inhibition of Cancer Cell Proliferation

In addition to its cytotoxic effects, DIBP has been implicated in inhibiting the proliferation of cancer cells through the modulation of key signaling pathways such as Akt/NF-κB/p53. Molecular docking studies revealed that DIBP has a strong binding affinity for p53 and CDK1, suggesting its potential role in targeting these pathways for therapeutic purposes .

Case Studies

- Cancer Cell Line Study : A study evaluating the effects of DIBP on human cancer cell lines reported that treatment with DIBP led to increased levels of apoptosis markers and decreased viability in MG-63 cells after 24 hours of exposure. The study utilized MTT assays to quantify cell viability and confirmed the apoptosis-inducing properties through RT-qPCR analysis of gene expression related to apoptosis pathways .

- Environmental Impact Assessment : An environmental assessment highlighted concerns regarding the endocrine-disrupting potential of DIBP, particularly its effects on reproductive health in aquatic organisms like zebrafish. The study recommended further investigation into its long-term ecological impacts due to its widespread use in consumer products .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting and quantifying this compound in biological or environmental samples. Key parameters include:

Q. How can researchers differentiate 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester from structurally similar phthalate esters during analysis?

Differentiation relies on:

- Mass spectrometry fragmentation patterns : Unique ions at m/z 149 (phthalic acid backbone) and m/z 167 (ester-specific fragments) .

- Retention indices : Comparative retention times against known standards (e.g., diheptyl phthalate at 16.484 minutes) .

- Isotopic labeling : Stable isotope dilution assays to distinguish co-eluting isomers .

Advanced Research Questions

Q. What experimental approaches are used to study the role of 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester in inhibiting fungal pathogens?

Mechanistic studies involve:

- Metabolite profiling : GC-MS analysis of microbial volatile organic compounds (mVOCs) to identify inhibitory components (e.g., Bacillus cereus CF4-51 suppresses Sclerotinia sclerotiorum via membrane disruption) .

- Cell membrane assays : Fluorescence microscopy with propidium iodide to detect membrane permeability changes .

- Dose-response experiments : Quantifying mycelial growth inhibition at concentrations ≥0.19% (w/v) .

Q. How do researchers assess the environmental persistence and bioaccumulation potential of 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester?

The U.S. EPA’s risk evaluation framework includes:

- Data prioritization : SWIFT Review filters to identify ecotoxicological studies on biodegradation and aquatic toxicity .

- Bioaccumulation models : Estimating log Kow (octanol-water partition coefficient) values from structural analogs (e.g., diisobutyl phthalate log Kow = 4.11) .

- Longitudinal field studies : Monitoring sediment and water samples near industrial discharge sites .

Q. What methodologies are employed to investigate the compound's interaction with biological macromolecules in nanoparticle synthesis?

Key approaches include:

- Metabolomic profiling : Identifying 1,2-Benzenedicarboxylic acid esters as reducing agents in gold nanoparticle (AuNP) synthesis via LC-MS .

- Surface modification analysis : FT-IR spectroscopy to confirm ester-mediated stabilization of AuNPs .

- Cytotoxicity assays : Comparing nanoparticle efficacy against cancer cells (e.g., MCF7) with and without ester functionalization .

Methodological Notes and Contradictions

- CAS Registry Conflicts : The compound is sometimes conflated with the diester variant (CAS 84-69-5, bis(2-methylpropyl) ester) in regulatory documents . Researchers must verify CAS 30833-53-5 for the monoester.

- Extraction variability : Hexane outperforms ethyl acetate and dichloromethane in recovering volatile esters from biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.